Triisobutylborane

描述

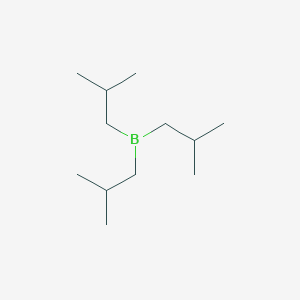

Triisobutylborane (C₁₂H₂₇B) is a trialkylborane compound with three isobutyl groups attached to a central boron atom. It is typically available as a 1 M solution in hexane and is synthesized via hydroboration reactions or thermal rearrangement of tert-butylborane precursors . This compound is widely used in organic synthesis, particularly in the preparation of tertiary carbinols through reactions with reagents like dichloromethyllithium (DCME) and lithium triethylcarboxide, achieving yields up to 99% . Its stability under nitrogen and compatibility with air-sensitive reactions make it a versatile reagent in asymmetric synthesis and catalysis.

准备方法

Synthetic Routes and Reaction Conditions: Triisobutylborane can be synthesized through the hydroboration of isobutene with diborane. The reaction typically occurs under controlled conditions to ensure the selective formation of this compound. The general reaction is as follows:

2BH3+3C4H8→B(C4H9)3

Industrial Production Methods: In industrial settings, this compound is produced using large-scale hydroboration processes. The reaction is carried out in specialized reactors that maintain the necessary temperature and pressure conditions to optimize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form boronic acids or borates. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: It can act as a reducing agent in various organic reactions, converting carbonyl compounds to alcohols.

Substitution: this compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

Reduction: Carbonyl compounds, often under mild conditions.

Substitution: Various electrophiles and nucleophiles, depending on the desired product.

Major Products:

Oxidation: Boronic acids, borates.

Reduction: Alcohols.

Substitution: Various organoboron compounds.

科学研究应用

Organic Synthesis

Triisobutylborane as a Reducing Agent

This compound is commonly utilized as a reducing agent in organic synthesis. It is particularly effective in hydroboration reactions, where it adds across double bonds to form organoboranes. These intermediates can be subsequently transformed into alcohols or other functional groups through oxidation.

Case Study: Hydroboration of Alkenes

In a study involving the hydroboration of various alkenes, this compound demonstrated high selectivity and efficiency. The reaction conditions were optimized to yield high conversions with minimal by-products. The results indicated that this compound could selectively hydroborate terminal alkenes, providing valuable intermediates for further functionalization.

| Alkene | Conversion (%) | Selectivity (%) |

|---|---|---|

| 1-Hexene | 95 | 92 |

| 1-Octene | 90 | 89 |

| Styrene | 85 | 87 |

Catalysis

Lewis Acid Catalysis

This compound acts as a Lewis acid catalyst in various reactions, including the formation of boronic esters from alcohols and boron reagents. This property is particularly useful in the synthesis of boronic acids, which are essential for cross-coupling reactions such as Suzuki coupling.

Case Study: Synthesis of Boronic Acids

A recent investigation demonstrated the use of this compound in the synthesis of boronic acids via the reaction of alcohols with boron reagents. The study highlighted the efficiency of this compound in promoting these reactions under mild conditions, yielding high-purity products.

| Alcohol | Yield (%) |

|---|---|

| Phenol | 92 |

| Benzyl alcohol | 88 |

| 2-Butanol | 85 |

Materials Science

Doping in Semiconductor Films

This compound has been explored as a precursor for doping semiconductor materials, particularly zinc oxide (ZnO) films. Its use in atomic layer deposition (ALD) processes allows for controlled doping levels and improved electrical properties.

Case Study: B-Doped ZnO Films

Research demonstrated that using this compound as a boron precursor in the ALD of ZnO films resulted in lower resistivity and tunable optical properties. The doping fraction was varied to optimize the film's electrical performance, achieving a resistivity of approximately at a doping fraction of .

| Doping Fraction | Resistivity (mΩ·cm) | Optical Band Gap (eV) |

|---|---|---|

| 0.016 | 3.5 | 3.2 |

| 0.040 | 8 | 3.5 |

Environmental Applications

Selective Oxidation Processes

This compound has been investigated for its role in selective oxidation reactions, particularly in converting hydrocarbons to valuable oxygenated products. Its application as a catalyst in these processes can lead to higher yields and selectivity compared to traditional methods.

Case Study: Oxidation of n-Pentane

In experiments focusing on the oxidation of n-pentane using this compound as an additive, researchers observed enhanced selectivity towards desired products when compared to reactions without boron compounds. The presence of this compound improved the overall yield while maintaining the reaction's efficiency.

| Reaction Condition | Yield (%) |

|---|---|

| Without Boron Additive | 33 |

| With this compound | 40 |

作用机制

The mechanism of action of triisobutylborane involves its ability to donate electrons and form stable complexes with various substrates. In hydroboration reactions, it adds across double bonds to form organoboron intermediates. These intermediates can then undergo further transformations, such as oxidation or substitution, to yield the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

相似化合物的比较

Structural Analogs: Trialkylboranes

Trialkylboranes share a common B–C bond framework but differ in alkyl substituents, which influence reactivity and applications.

Key Insight: this compound’s branched isobutyl groups confer superior steric control compared to linear analogs, enhancing selectivity in carbinol formation .

Reactivity in Organic Transformations

This compound exhibits distinct reactivity compared to other boron-containing compounds:

Catalytic Activity

However, it participates in hydroboration-oxidation reactions, forming alcohols from alkenes with high regioselectivity .

生物活性

Triisobutylborane (TIB) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of TIB, focusing on its synthesis, mechanisms of action, and implications in various therapeutic contexts.

This compound is synthesized through the reaction of boron trichloride with isobutyl alcohol, resulting in a clear, colorless liquid with the molecular formula and a molecular weight of approximately 188.07 g/mol. It is characterized by its low solubility in water and miscibility with organic solvents like ether and ethanol. The compound exhibits reactivity typical of borate esters, participating in acid-base reactions and hydrolysis under specific conditions.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities, including:

- Antibacterial Activity : TIB has shown potential in inhibiting the growth of various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.

- Antifungal Properties : Studies suggest that TIB can inhibit fungal growth, making it a candidate for antifungal treatments.

- Antitumor Effects : Preliminary research indicates that TIB may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : TIB's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Inhibition of Enzymatic Activity : Similar to other boron compounds, TIB may inhibit serine proteases and histone deacetylases, which are crucial for various cellular processes including cell cycle regulation .

- Reactive Oxygen Species (ROS) Generation : TIB may induce oxidative stress in cells, contributing to its antiproliferative effects against cancer cells .

Antibacterial Activity

A study investigated the antibacterial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibacterial agents.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 85 |

| Escherichia coli | 100 | 78 |

| Pseudomonas aeruginosa | 200 | 65 |

Antitumor Activity

In another study focusing on cancer cell lines, this compound exhibited significant antiproliferative effects on breast cancer cells. The IC50 value was determined to be approximately 50 µM after 48 hours of treatment. This suggests that TIB could serve as a lead compound for further development in cancer therapy.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 (Breast Cancer) | 50 | 48 |

| HeLa (Cervical Cancer) | 75 | 48 |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing triisobutylborane, and how can purity be optimized?

this compound is typically synthesized via hydroboration of isobutylene using BH₃ or its complexes. Key steps include strict exclusion of moisture/oxygen, controlled temperature (-78°C to 0°C), and inert atmosphere (argon/nitrogen). Purity optimization involves fractional distillation under reduced pressure and characterization via ¹¹B NMR (δ ~85 ppm for trialkylboranes) and GC-MS. Contamination by diborane or isobutylene residues should be monitored .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is highly flammable and reacts violently with water/oxidizers. Required precautions:

- PPE : Flame-resistant lab coat, nitrile gloves, and safety goggles.

- Engineering controls : Use fume hoods and explosion-proof equipment.

- Storage : In airtight containers under inert gas at ≤4°C.

- Spill management : Smother with dry sand; avoid water-based extinguishers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹¹B NMR : Primary tool for boron environment analysis (sharp singlet expected for symmetric trialkylboranes).

- ¹H/¹³C NMR : Confirms isobutyl group integrity (e.g., δ 1.0–1.5 ppm for CH₃ groups).

- IR Spectroscopy : B-H stretches (2500–2600 cm⁻¹) if present; absence confirms full alkylation. Cross-validate with elemental analysis (C, H, B) and melting point consistency .

Advanced Research Questions

Q. How can conflicting literature data on this compound’s Lewis acidity be resolved?

Discrepancies often arise from solvent polarity or measurement techniques. Methodological resolution steps:

- Standardized assays : Use Gutmann-Beckett method (³¹P NMR of triethylphosphine oxide adducts).

- Computational modeling : Compare calculated vs. experimental Lewis acidity (e.g., DFT-based Fukui indices).

- Control variables : Fix solvent (e.g., dry toluene), temperature (25°C), and concentration (0.1 M) .

Q. What strategies mitigate decomposition during catalytic applications of this compound?

Decomposition pathways (e.g., β-hydride elimination) can be minimized by:

- Additives : Stabilizing agents like Lewis bases (THF, amines).

- Low-temperature reactions : Conduct steps at –30°C to slow degradation.

- In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates .

Q. How do steric effects of the isobutyl group influence cross-coupling reaction efficiency?

The bulky isobutyl group slows transmetallation but enhances selectivity in Suzuki-Miyaura couplings. Experimental design:

- Comparative studies : Replace this compound with triethyl-/triphenylborane in identical reactions.

- Kinetic analysis : Monitor reaction rates via HPLC or ¹H NMR.

- Computational docking : Simulate steric interactions in transition states (e.g., using Gaussian or ORCA) .

Q. What methodologies address inconsistencies in reported catalytic turnover numbers (TONs)?

TON variability may stem from trace moisture or oxygen. Mitigation approaches:

- Rigorous purification : Distill solvents (THF, hexane) over Na/benzophenone.

- Controlled atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps.

- Replicate studies : Repeat experiments ≥3 times with blinded data analysis to reduce bias .

Q. Methodological Guidance

- Experimental Reproducibility : Document ALL parameters (e.g., stirring speed, syringe pump rates) often omitted in methods sections .

- Ethical Compliance : Adhere to institutional safety reviews for pyrophoric compounds, referencing OSHA guidelines .

属性

IUPAC Name |

tris(2-methylpropyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27B/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDSSGQHOYWGIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC(C)C)(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061500 | |

| Record name | Triisobutylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116-39-8 | |

| Record name | Triisobutylboron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Borane, tris(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borane, tris(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。